molecular formula C9H9FO4 B13608912 2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid

2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B13608912
M. Wt: 200.16 g/mol
InChI Key: RIZFZQRYCGDGAA-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9FO4 It is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyacetic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both a fluorine atom and a hydroxyacetic acid group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9FO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

RIZFZQRYCGDGAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(=O)O)O

Origin of Product

United States

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